molecular formula C10H11NO2 B3116525 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one CAS No. 217196-57-1

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one

Cat. No. B3116525
CAS RN: 217196-57-1
M. Wt: 177.2 g/mol
InChI Key: GTUMWCCEYLGOMO-UHFFFAOYSA-N
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Description

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one, also known as DMABN, is a heterocyclic organic compound with a molecular formula C11H13NO2. It is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents. DMABN has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Theoretical Studies

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one, due to its unique chemical structure, has been explored in various scientific research contexts, especially focusing on its synthesis, theoretical properties, and applications in developing new chemical entities with potential biological activities.

  • Exploration of Properties and Molecular Docking Studies : A derivative closely related to 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one, explored through Density Functional Theory (DFT) and Molecular Docking studies, demonstrated the potential for synthesis of nitrogen-containing compounds. Spectroscopic methods (NMR, FT-Raman, FT-IR, and UV–Visible) alongside theoretical DFT were employed for a comprehensive analysis of its structure and reactivity. The compound showed promising interactions with various proteins, hinting at potential biological applications (Fatima et al., 2021).

  • Application in Synthesis of Novel Compounds : The synthesis of new branched tetrahydrofurane δ-sugar amino acids from a pyrolysis product of cellulose demonstrates the versatility of this chemical framework. The study outlined an efficient synthesis route, showcasing the compound's role as a chiral building block for producing peptidomimetics with potential pharmaceutical relevance (Defant et al., 2011).

  • Catalysis and Biomass Conversion : Research has also focused on the catalytic reduction of biomass-derived furanic compounds with hydrogen, where derivatives similar to 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one serve as intermediates or products in converting renewable resources into valuable chemicals. This highlights the compound's role in sustainable chemistry and bio-catalysis (Nakagawa et al., 2013).

  • Antioxidant Activity and DNA Binding : A study on a novel derivative highlighted its antioxidant activities, DNA binding capabilities, and molecular docking studies. This research suggests potential for pharmaceutical development, particularly in designing molecules with specific biological interactions (Yılmaz et al., 2020).

properties

IUPAC Name

5-amino-3,3-dimethyl-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUMWCCEYLGOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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